[Amino({[2-(4-carboxypiperidin-1-yl)-2-oxoethyl]sulfanyl})methylidene]azanium chloride
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Overview
Description
[Amino({[2-(4-carboxypiperidin-1-yl)-2-oxoethyl]sulfanyl})methylidene]azanium chloride is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a piperidine ring, a carboxyl group, and a sulfanyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Amino({[2-(4-carboxypiperidin-1-yl)-2-oxoethyl]sulfanyl})methylidene]azanium chloride typically involves multi-step organic reactions. One common method includes the reaction of 4-carboxypiperidine with 2-oxoethyl sulfanyl chloride under controlled conditions to form the intermediate compound. This intermediate is then treated with an appropriate amine to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[Amino({[2-(4-carboxypiperidin-1-yl)-2-oxoethyl]sulfanyl})methylidene]azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
[Amino({[2-(4-carboxypiperidin-1-yl)-2-oxoethyl]sulfanyl})methylidene]azanium chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [Amino({[2-(4-carboxypiperidin-1-yl)-2-oxoethyl]sulfanyl})methylidene]azanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group but different structural features.
Sulfoxides and Sulfones: Compounds that share the sulfanyl group but differ in oxidation states and overall structure.
Uniqueness
[Amino({[2-(4-carboxypiperidin-1-yl)-2-oxoethyl]sulfanyl})methylidene]azanium chloride is unique due to its combination of functional groups and structural complexity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Properties
Molecular Formula |
C9H16ClN3O3S |
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Molecular Weight |
281.76 g/mol |
IUPAC Name |
[amino-[2-(4-carboxypiperidin-1-yl)-2-oxoethyl]sulfanylmethylidene]azanium;chloride |
InChI |
InChI=1S/C9H15N3O3S.ClH/c10-9(11)16-5-7(13)12-3-1-6(2-4-12)8(14)15;/h6H,1-5H2,(H3,10,11)(H,14,15);1H |
InChI Key |
SYSYEVXOPVWXQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CSC(=[NH2+])N.[Cl-] |
Origin of Product |
United States |
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